4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride
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Overview
Description
4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a difluoromethoxy group and a sulfonyl chloride group attached to the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the following steps:
Formation of Benzoxazole Ring: The reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions leads to the formation of the benzoxazole ring.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced using difluoromethylation reagents such as ClCF2H.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the benzoxazole derivative with sulfonyl chloride reagents under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as oxone can be used under aqueous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The difluoromethoxy group may enhance the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds such as 2-(Difluoromethoxy)benzoxazole and 4-(Methoxy)benzo[d]oxazole-2-sulfonyl chloride share structural similarities.
Sulfonyl Chloride Derivatives: Compounds like 4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride and 4-(Trifluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride are related due to the presence of the sulfonyl chloride group.
Uniqueness
4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride is unique due to the combination of the difluoromethoxy group and the sulfonyl chloride group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C8H4ClF2NO4S |
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Molecular Weight |
283.64 g/mol |
IUPAC Name |
4-(difluoromethoxy)-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C8H4ClF2NO4S/c9-17(13,14)8-12-6-4(15-7(10)11)2-1-3-5(6)16-8/h1-3,7H |
InChI Key |
ISNJNYUCDRSTBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)S(=O)(=O)Cl |
Origin of Product |
United States |
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